molecular formula C18H15N3OS B3748544 4-(4-morpholinyl)-5-(phenylthio)phthalonitrile

4-(4-morpholinyl)-5-(phenylthio)phthalonitrile

Cat. No. B3748544
M. Wt: 321.4 g/mol
InChI Key: HKUZILKOCHBFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phthalonitrile core. The exact structure would depend on the specific locations of the morpholinyl and phenylthio groups on the phthalonitrile ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile groups and the electron-donating morpholinyl and phenylthio groups. This could make the compound reactive towards nucleophiles or electrophiles, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the polar nitrile and morpholine groups could influence the compound’s solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “4-(4-morpholinyl)-5-(phenylthio)phthalonitrile” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

4-morpholin-4-yl-5-phenylsulfanylbenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c19-12-14-10-17(21-6-8-22-9-7-21)18(11-15(14)13-20)23-16-4-2-1-3-5-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZILKOCHBFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-yl)-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-morpholinyl)-5-(phenylthio)phthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.